4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
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Overview
Description
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophene Ring: This step may involve the coupling of a thiophene derivative with an appropriate intermediate.
Formation of the Pyrrolidinone Moiety: This can be synthesized through the cyclization of an amino acid derivative or via a ring-closing reaction involving a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the isopropyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyrrolidinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic transformations.
Material Science: Its unique structure might be useful in the development of novel polymers or electronic materials.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Chemical Synthesis: The compound could be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
Uniqueness
The presence of the isopropyl group in 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one may confer unique steric and electronic properties, potentially enhancing its reactivity or binding affinity in specific applications.
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)14-16-15(20-17-14)11-8-13(19)18(9-11)6-5-12-4-3-7-21-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQFPCDLCQARGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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